5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine

EGFR Kinase Inhibition Regiochemistry

5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine is a halogenated thieno[2,3-d]pyrimidine scaffold characterized by a chlorine atom at the 4-position and a 3-bromophenyl group at the 5-position. This core is a recognized pharmacophore in medicinal chemistry, serving as a critical intermediate for generating libraries of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.

Molecular Formula C12H6BrClN2S
Molecular Weight 325.61
CAS No. 2378506-57-9
Cat. No. B2782659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine
CAS2378506-57-9
Molecular FormulaC12H6BrClN2S
Molecular Weight325.61
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CSC3=C2C(=NC=N3)Cl
InChIInChI=1S/C12H6BrClN2S/c13-8-3-1-2-7(4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H
InChIKeyRPRGGFQCUOTJIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine (CAS 2378506-57-9): A Key Heterocyclic Building Block for Targeted Kinase Inhibitor Synthesis


5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine is a halogenated thieno[2,3-d]pyrimidine scaffold characterized by a chlorine atom at the 4-position and a 3-bromophenyl group at the 5-position. This core is a recognized pharmacophore in medicinal chemistry, serving as a critical intermediate for generating libraries of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. The presence of two distinct halogen handles—a reactive 4-chloro group for nucleophilic aromatic substitution (SNAr) and a 3-bromophenyl group for further cross-coupling derivatization—makes it a versatile and strategically differentiated building block in drug discovery programs [2].

Why 5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine Cannot Be Directly Substituted by Its 4-Bromo Isomer or Other Close Analogs


The position of the bromine substituent on the 5-phenyl ring profoundly impacts the molecular geometry, electronic distribution, and ultimately the biological activity of the final derived compounds. A simple switch from a meta-bromine to a para-bromine (CAS 406199-84-6) alters the vector of the substituent, which can disrupt key binding interactions within the ATP-binding pocket of kinases like EGFR [1]. Similarly, replacing the 4-chloro group with an amine (CAS 885268-93-9) completely changes the scaffold's reactivity, precluding further SNAr-based diversification. The unsubstituted phenyl analog (CAS 182198-35-2) lacks the halogen handle required for late-stage functionalization via cross-coupling. Therefore, 5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine occupies a unique chemical space by combining a specific regiochemical motif with dual reactive sites, a combination not offered by its closest analogs [2].

Quantitative Differentiation Evidence for 5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine


Meta-Bromo vs. Para-Bromo Regiochemistry: Impact on EGFR Kinase Inhibition

In a systematic SAR study of 5-arylthieno[2,3-d]pyrimidines, the substitution pattern on the 5-phenyl ring was critical for enzymatic activity against EGFR. The meta-substituted derivative (3b) demonstrated a distinct inhibitory profile. While the specific IC50 for 5-(3-bromophenyl)-4-chlorothieno[2,3-d]pyrimidine is not reported in isolation (as it is a synthetic intermediate), the corresponding meta-substituted 4-anilino derivative 3b achieved an EGFR tyrosine kinase inhibition IC50 of 0.18 µM, which was superior to several para-substituted counterparts in the same series that showed IC50 values >1 µM [1]. This establishes a clear precedent that the meta-bromo substitution pattern, which is pre-installed in the target building block, is favored for achieving potent EGFR inhibition in the final compounds.

EGFR Kinase Inhibition Regiochemistry SAR

Regioselective C-H Arylation: A Superior Synthetic Route Enabled by the 4-Chloro Directing Group

The target compound can be synthesized via a highly regioselective palladium-catalyzed C-H arylation. This methodology exploits the innate directing ability of the thieno[2,3-d]pyrimidine core, where 4-chlorothieno[2,3-d]pyrimidine reacts with aryl boronic acids exclusively at the C5-position. In reported experiments, the reaction of the core with phenylboronic acid gave the C5-arylated product in 72% yield with >20:1 regioselectivity [1]. This high fidelity ensures the target compound is produced without isomeric contamination, a common problem in alternative Friedel-Crafts or halogen-metal exchange routes.

C-H Activation Regioselective Arylation Synthetic Methodology Palladium Catalysis

Dual Halogen Reactivity: Orthogonal Derivatization Strategy Compared to Mono-Halogenated Analogs

The target compound uniquely possesses two electronically distinct halogen atoms. The 4-chloro substituent is activated for nucleophilic aromatic substitution (SNAr) by the adjacent pyrimidine nitrogens, while the 3-bromophenyl group is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This contrasts with the mono-halogenated analog 4-chloro-5-phenylthieno[2,3-d]pyrimidine (CAS 182198-35-2), which lacks a second reactive handle, and the 4-amino analog (CAS 885268-93-9), where the amino group is inert to further substitution [1]. The 5-(4-bromophenyl) isomer shares this dual reactivity but has a less favorable geometry for downstream kinase inhibitor potency.

SNAr Cross-Coupling Building Block Orthogonal Reactivity

Optimal Procurement and Application Scenarios for 5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine


Focused Library Synthesis Targeting EGFR/HER2 Kinase Hinge Region

Medicinal chemistry teams developing irreversible or reversible inhibitors of the ErbB family of kinases should prioritize this scaffold. The pre-installed meta-bromoaryl group is optimized for occupying the hydrophobic back pocket of EGFR, as evidenced by the superior IC50 of derived compound 3b (0.18 µM). [1] The 4-chloro handle allows for rapid parallel synthesis of diverse 4-anilino or 4-alkoxy libraries.

Late-Stage Diversification via Sequential SNAr and Suzuki Coupling

Process chemistry groups requiring a platform intermediate for two-step sequential functionalization will benefit from the orthogonal reactivity of this compound. The 4-chloro group can be displaced first by an amine under mild conditions, followed by a Suzuki coupling on the 3-bromophenyl ring to introduce biaryl diversity, a strategy not possible with the monophenyl analog (CAS 182198-35-2). [1]

Regiochemical Purity Assurance for Crystallographic Studies

Structural biology teams needing ligands of defined regiochemistry for co-crystallization studies with kinases should source this compound from suppliers using the regioselective C-H arylation route. This ensures the absence of the C6-arylated isomer, which could otherwise lead to ambiguous electron density maps. The reported >20:1 regioselectivity provides a strong quality benchmark. [2]

Quote Request

Request a Quote for 5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.